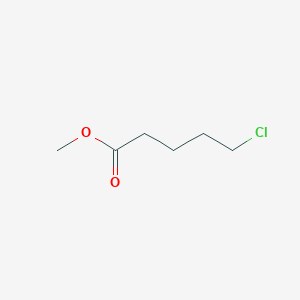

Methyl 5-chloropentanoate

Description

Overview of its Significance as a Synthetic Intermediate

Methyl 5-chloropentanoate is a bifunctional organic molecule that features both a methyl ester and a terminal chloroalkane. This dual reactivity makes it a valuable building block in organic synthesis. smolecule.com The chlorine atom can be readily displaced by a variety of nucleophiles, while the ester group can undergo hydrolysis, amidation, or reduction, allowing for a diverse range of chemical transformations. This versatility enables chemists to introduce a five-carbon chain into a target molecule, which can be further elaborated into more complex structures.

Its primary significance lies in its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.comlumenlearning.com The incorporation of its carbon backbone is a key step in the preparation of various heterocyclic compounds and other complex molecular architectures that are often the core of biologically active compounds. smolecule.com

Table 1: Selected Applications of this compound in Chemical Synthesis

| Application Area | Description of Use |

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of various drug molecules and their impurities, such as in the case of Apixaban. smolecule.com It is also explored in the synthesis of potential anti-HIV agents and local anesthetics. |

| Agrochemical Synthesis | Used as a building block for the creation of new pesticides and herbicides. lumenlearning.com |

| Heterocyclic Chemistry | The reactive nature of the chloro and ester groups facilitates the construction of various ring systems, which are prevalent in many biologically active compounds. |

| Natural Product Synthesis | Employed in the total synthesis of complex natural products, providing a key carbon framework. |

| Materials Science | Investigated for its potential use in the development of novel polymers and bio-based materials. smolecule.com |

Historical Context of its Discovery and Early Applications

Pinpointing the exact moment of discovery for a relatively simple and fundamental molecule like this compound is challenging, as its synthesis falls within the broader development of organic chemistry in the late 19th and early 20th centuries. During this period, chemists were systematically exploring methods for the synthesis of functionalized organic compounds. wikipedia.org The development of techniques for the selective formation of carbon-halogen bonds was a significant advancement, making haloalkanes readily available for industrial and laboratory use. wikipedia.org

Early research into the synthesis of related compounds, such as γ-chloroalkane-carboxylic acid esters, was driven by their utility as intermediates for preparing cyclopropane (B1198618) derivatives. beilstein-journals.org Methods for producing these chloro-esters often involved the reaction of lactones, like δ-valerolactone, with alcohols in the presence of reagents like thionyl chloride or hydrogen chloride. chemicalbook.comwikimedia.org It is within this context of expanding the toolbox of organic synthesis that this compound and similar halogenated esters were likely first prepared and utilized. Their early applications would have been as general-purpose intermediates for the construction of more complex carbon skeletons through nucleophilic substitution and ester transformations.

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is vibrant and continues to expand. In medicinal chemistry, it remains a relevant building block for the synthesis of novel drug candidates. Its use in the synthesis of complex molecules, including potential anti-HIV agents, highlights its ongoing importance in the quest for new therapeutics. libretexts.org The ability to use this intermediate to construct specific, often chiral, molecular architectures is a key focus of current research. diva-portal.org

An emerging and significant trend is the exploration of this compound and related compounds in the development of sustainable technologies. Researchers are investigating its potential as a renewable feedstock for the production of biofuels and bio-based materials. smolecule.com This shift towards greener chemistry and the utilization of versatile intermediates for environmentally friendly applications represents a new frontier for this established chemical compound. Furthermore, market analysis reports indicate a growing demand for this compound, suggesting its increasing application in various industrial sectors and the development of new uses. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVHFVJOWIQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298071 | |

| Record name | Methyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-86-0 | |

| Record name | 14273-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chlorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 5 Chloropentanoate

Established Synthetic Routes

Traditional methods for synthesizing Methyl 5-chloropentanoate primarily rely on the esterification of its corresponding carboxylic acid or transformations from cyclic precursors.

The Fischer esterification is fundamentally an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. mdpi.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of methanol (B129727). masterorganicchemistry.commdpi.com This attack forms a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

A variety of strong Brønsted acids are effective catalysts for this transformation. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com Lewis acids can also be employed to catalyze the reaction. organic-chemistry.org The reaction is typically carried out by heating the mixture of 5-chloropentanoic acid, methanol, and the catalyst under reflux. chemistrysteps.com Given that methanol has a relatively low boiling point (64.7 °C), these conditions are considered mild.

| Catalyst | Type | Typical Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Used in catalytic amounts, reaction heated to reflux. operachem.com |

| p-Toluenesulfonic Acid (TsOH) | Brønsted Acid | Solid catalyst, often used in refluxing toluene (B28343) to remove water azeotropically. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Brønsted Acid | Can be generated in-situ (e.g., from acetyl chloride) or used as a solution. masterorganicchemistry.comcerritos.edu |

| Zirconium (IV) / Hafnium (IV) Salts | Lewis Acid | Can be used for direct condensation, often in refluxing toluene. organic-chemistry.orgnih.gov |

Since Fischer esterification is a reversible equilibrium reaction, the final yield of the ester is dictated by the position of the equilibrium. organic-chemistry.org To maximize the production of this compound, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. chemistrysteps.com This is primarily achieved through two strategies: using an excess of one reactant or removing a product as it is formed. organic-chemistry.org

Use of Excess Reactant : In the synthesis of this compound, methanol is inexpensive and can be easily removed after the reaction. Therefore, it is commonly used in large excess, often serving as the reaction solvent. masterorganicchemistry.comcommonorganicchemistry.com Using a significant excess of methanol pushes the equilibrium to the right, increasing the yield of the desired methyl ester. masterorganicchemistry.com

Water Removal : The removal of water, the byproduct of the reaction, is another highly effective method to drive the reaction to completion. chemistrysteps.com Several techniques can be employed:

Azeotropic Distillation : A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water, such as toluene or benzene. masterorganicchemistry.com The water is continuously removed from the reaction mixture as it forms, preventing the reverse reaction (ester hydrolysis). operachem.com

Drying Agents : Dehydrating agents or water scavengers, such as molecular sieves, can be added directly to the reaction mixture to absorb the water produced. organic-chemistry.orgnih.gov

Catalyst Loading : The amount of acid catalyst used is typically a small fraction of the reactants (catalytic amount). While a higher catalyst concentration can increase the reaction rate, it can also lead to unwanted side reactions, such as dehydration of the alcohol or other degradation pathways. Therefore, catalyst loading is an important parameter to optimize for achieving a high yield efficiently and cleanly.

While Fischer esterification is robust, certain substrates may be sensitive to strong acids and high temperatures. In such cases, or when near-quantitative conversion is required under mild conditions, alternative methods are available.

One of the most effective reagents for converting a carboxylic acid like 5-chloropentanoic acid into its methyl ester is diazomethane (B1218177) (CH₂N₂). chem-station.com This method is rapid, often completing within minutes at room temperature, and produces very high yields. chem-station.commasterorganicchemistry.com

The reaction mechanism involves a simple acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.orglibretexts.org The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane intermediate (a diazonium compound). masterorganicchemistry.com The leaving group is molecular nitrogen (N₂), a very stable molecule, which makes the reaction essentially irreversible. libretexts.orglibretexts.org

Despite its efficiency, the use of diazomethane is limited by its significant hazards; it is both toxic and potentially explosive. chem-station.comlibretexts.org It is typically prepared in-situ from precursors like Diazald® and used immediately as a dilute solution in a solvent like ether. chem-station.com Trimethylsilyldiazomethane is a commercially available, less explosive alternative that often serves as a substitute. chem-station.com

An alternative synthetic pathway to this compound begins with the cyclic ketone, cyclopentanone. chemsrc.com This multi-step route involves expanding the ring and then functionalizing the resulting linear chain.

A key step in this process is the Baeyer-Villiger oxidation of cyclopentanone. This reaction uses a peroxyacid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester, or lactone. In the case of cyclopentanone, the product is δ-valerolactone.

The subsequent step involves the ring-opening of δ-valerolactone. Treatment of the lactone with a source of chloride, such as hydrochloric acid (HCl), can open the ring to form 5-chloropentanoic acid. The final step is the esterification of the resulting 5-chloropentanoic acid with methanol, as described in section 2.1.1, to yield the target molecule, this compound.

Esterification of 5-Chloropentanoic Acid with Methanol

Novel Synthetic Approaches and Methodological Advancements

Research continues to seek more efficient, sustainable, and milder conditions for esterification. Recent advancements have focused on the development of novel catalytic systems that overcome some of the limitations of traditional methods.

Modern Lewis acid catalysts, such as hafnium(IV) and zirconium(IV) salts, have been shown to be highly effective for the direct condensation of carboxylic acids and alcohols, often using equimolar amounts of reactants. organic-chemistry.orgnih.gov These catalysts are notable for their high activity and, in some cases, tolerance to moisture, which can simplify reaction setups by avoiding the strict need for water scavengers. nih.gov

Heterogeneous catalysts have also gained prominence as they are easily separated from the reaction mixture and can be reused, aligning with the principles of green chemistry. Graphene oxide, for example, has been demonstrated to be an efficient and reusable solid acid catalyst for esterification, compatible with a wide range of acids and alcohols. organic-chemistry.org Other heterogeneous systems include ion-exchange resins, zeolites, and various metal oxides. mdpi.com

Furthermore, new coupling reagents and activation methods have been developed that avoid the production of water altogether, thus circumventing the equilibrium limitations of Fischer esterification. organic-chemistry.org These methods, while often more expensive, provide high yields under very mild conditions.

| Method | Precursors | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 5-Chloropentanoic Acid, Methanol | H₂SO₄ or TsOH | Cost-effective, scalable, simple reagents. commonorganicchemistry.com | Equilibrium-limited, requires heat and strong acid. nih.gov |

| Diazomethane Methylation | 5-Chloropentanoic Acid | CH₂N₂ | High yield, fast, mild conditions, irreversible. chem-station.commasterorganicchemistry.com | Reagent is toxic and explosive. libretexts.org |

| Cyclopentanone Route | Cyclopentanone, Methanol | Peroxyacid, HCl | Uses a readily available starting material. | Multi-step process, may have lower overall yield. |

| Novel Lewis Acid Catalysis | 5-Chloropentanoic Acid, Methanol | Zr(IV) or Hf(IV) salts | High efficiency, some catalysts are moisture-tolerant. nih.gov | Catalysts can be more expensive than traditional acids. |

Copper-Catalyzed Radical Halogenation Strategies

Copper-catalyzed reactions represent a powerful tool in modern organic synthesis for the formation of carbon-halogen bonds. beilstein-journals.orgnsf.gov These methods often proceed through radical intermediates, allowing for the functionalization of otherwise unreactive C-H bonds. organic-chemistry.org While direct copper-catalyzed radical chlorination of methyl pentanoate to yield this compound is not extensively documented in dedicated studies, the principles can be inferred from similar transformations on aliphatic molecules.

The substrate scope for copper-catalyzed halogenations is broad, encompassing a variety of arenes and aliphatic compounds. beilstein-journals.org In the context of aliphatic esters, the reaction would likely involve the selective chlorination of a C-H bond. The reaction profile is influenced by the nature of the substrate and the directing group, if any, which can control the regioselectivity of the halogenation. beilstein-journals.org For a linear ester like methyl pentanoate, achieving high selectivity for the terminal (C5) position can be challenging, as other C-H bonds along the alkyl chain are also susceptible to radical abstraction. The presence of an ester functional group might influence the reactivity of adjacent C-H bonds.

Table 1: Hypothetical Substrate Scope for Copper-Catalyzed Radical Chlorination of Aliphatic Esters

| Substrate | Expected Major Product(s) | Potential Byproducts |

| Methyl pentanoate | This compound | Methyl 4-chloropentanoate, Methyl 3-chloropentanoate, Dichlorinated products |

| Methyl hexanoate | Methyl 6-chlorohexanoate | Isomeric monochlorinated hexanoates, Dichlorinated products |

| Ethyl butyrate | Ethyl 4-chlorobutyrate | Ethyl 3-chlorobutyrate, Dichlorinated products |

In typical copper-catalyzed halogenation reactions, the catalyst loading can vary, but generally, a catalytic amount of a copper(I) or copper(II) salt is employed. Common catalysts include CuCl, CuBr, Cu(OAc)₂, and Cu(OTf)₂. The choice of ligand, if used, can significantly impact the catalyst's activity and selectivity.

Solvents play a crucial role in radical reactions, influencing reaction rates and selectivity. For copper-catalyzed halogenations, chlorinated solvents like dichloromethane (B109758) (DCM) and dichloroethane (DCE) are often used. beilstein-journals.org Other polar aprotic solvents may also be suitable. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the radical intermediates.

Table 2: Typical Reaction Conditions for Copper-Catalyzed Radical Halogenation

| Parameter | Typical Range/Conditions |

| Catalyst | Cu(I) or Cu(II) salts (e.g., CuCl, Cu(OAc)₂) |

| Catalyst Loading | 1-10 mol% |

| Chlorinating Agent | N-Chlorosuccinimide (NCS), Dicumyl peroxide/HCl |

| Solvent | Chlorinated solvents (DCE, DCM), Acetonitrile |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

Transformations from Related Halogenated Precursors

An alternative approach to synthesizing this compound involves starting with precursors that are structurally related and already contain a halogen atom. This can be an efficient strategy if the starting materials are readily available.

One potential pathway begins with adipic acid monomethyl ester . This precursor can undergo a halogenation reaction, such as the Hunsdiecker reaction or a variation thereof, to replace the carboxylic acid group with a chlorine atom. This would lead to the formation of this compound. The synthesis of monomethyl adipate (B1204190) from adipic acid is a known process. google.com

Another plausible route involves the chlorination of methyl 5-hydroxypentanoate (B1236267) . biosynth.comchemsynthesis.com The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a chloride ion. Alternatively, direct chlorination of the alcohol can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Biocatalytic and Chemoenzymatic Synthesis Investigations

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Lipases, in particular, are versatile enzymes that can catalyze esterification and transesterification reactions. nih.govnih.gov

The synthesis of this compound could potentially be achieved through the lipase-catalyzed esterification of 5-chloropentanoic acid with methanol . Various lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, have been shown to be effective in catalyzing the formation of esters. nih.govjlu.edu.cn The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation. The enzyme's selectivity can be beneficial in preventing side reactions.

Investigations into the enzymatic synthesis of ω-haloesters are of interest for the production of specialty chemicals from renewable resources. enzymicals.comresearchgate.net While specific studies on the biocatalytic synthesis of this compound are not abundant, the general applicability of lipases to esterify functionalized carboxylic acids suggests this is a viable and environmentally benign synthetic route. mdpi.com

Table 3: Enzymes and Conditions for Potential Biocatalytic Synthesis

| Enzyme | Substrates | Solvent | Potential Outcome |

| Novozym® 435 (immobilized CALB) | 5-Chloropentanoic acid, Methanol | Hexane (B92381), Toluene | High conversion to this compound |

| Rhizomucor miehei lipase | 5-Chloropentanoic acid, Methanol | Dioxane, Acetone | Formation of this compound |

Mechanistic Investigations of Reactions Involving Methyl 5 Chloropentanoate

Nucleophilic Substitution Reactions at the C-5 Chloro Position

The chlorine atom at the C-5 position is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, which predominantly proceed via an S(_N)2 mechanism. This mechanism involves a backside attack by a nucleophile, leading to the inversion of stereochemistry if the carbon were chiral, and a single, concerted step where the nucleophile-carbon bond forms as the carbon-chlorine bond breaks.

Methyl 5-chloropentanoate can undergo intramolecular cyclization to form γ-valerolactone, a valuable chemical intermediate and green solvent. This transformation typically requires the participation of the ester group. One plausible mechanism involves the initial hydrolysis of the ester to 5-chloropentanoic acid. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate then acts as an internal nucleophile, attacking the C-5 carbon in an intramolecular S(_N)2 reaction, displacing the chloride ion and forming the stable five-membered lactone ring.

Alternatively, under conditions that favor hydrolysis of the alkyl chloride to an alcohol, the resulting methyl 5-hydroxypentanoate (B1236267) can cyclize. This intramolecular transesterification is typically acid- or base-catalyzed and proceeds through a tetrahedral intermediate to yield γ-valerolactone and methanol (B129727). The pathway involving the hydrolysis of the ester followed by intramolecular S(_N)2 cyclization is generally considered a more common route for halo-acids.

The formation of γ-valerolactone from biomass-derived levulinic acid often proceeds via the hydrogenation of a ketone to a secondary alcohol, followed by a similar intramolecular esterification, highlighting the thermodynamic favorability of forming this five-membered ring structure. whiterose.ac.uk

The C-5 chloro position readily reacts with a variety of external nucleophiles. The reaction rate and mechanism are characteristic of S(_N)2 reactions, being fastest for primary alkyl halides like this compound. masterorganicchemistry.com

Reactions with Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride to form the corresponding 5-amino-pentanoate esters. The reaction proceeds via a standard S(_N)2 mechanism where the lone pair of the nitrogen atom attacks the C-5 carbon. youtube.com A significant challenge in these reactions is the potential for over-alkylation. The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine due to the electron-donating effect of the alkyl groups. youtube.com This can lead to subsequent reactions with another molecule of this compound, resulting in a mixture of products. To achieve mono-alkylation, reaction conditions such as using a large excess of the starting amine may be required.

Reactions with Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles for S(_N)2 reactions. They react with this compound to yield methyl 5-(alkylthio)pentanoates. The mechanism involves the attack of the sulfur nucleophile on the C-5 carbon, displacing the chloride ion. These reactions are generally clean and efficient, without the issue of over-alkylation seen with amines. The reaction can be carried out under basic conditions to generate the more nucleophilic thiolate anion, or in some cases, with the neutral thiol, particularly under acidic conditions where the thiol can react with a protonated form of an alcohol. clockss.org

| Nucleophile | Typical Product | Key Mechanistic Features | Potential Side Reactions |

|---|---|---|---|

| -OH (intramolecular from carboxylate) | γ-Valerolactone | Intramolecular S(_N)2 | Requires prior hydrolysis of the ester |

| Ammonia / Primary Amines (R-NH₂) | Methyl 5-aminopentanoate derivatives | Intermolecular S(_N)2 | Over-alkylation to form secondary/tertiary amines and quaternary ammonium (B1175870) salts youtube.com |

| Thiols (R-SH) / Thiolates (R-S⁻) | Methyl 5-(alkylthio)pentanoate derivatives | Intermolecular S(_N)2 | Generally high-yielding with minimal side reactions |

Ester Group Reactivity

The methyl ester group in this compound is a key functional handle that can undergo several characteristic reactions, including hydrolysis, reduction, and transesterification.

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.

Acidic Conditions: Under acidic conditions, the hydrolysis of this compound to 5-chloropentanoic acid and methanol is a reversible equilibrium process. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group, and the protonated carboxylic acid is formed. Deprotonation yields the final product. To drive the equilibrium towards the products, a large excess of water is used.

Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion, acting as a strong nucleophile, attacks the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH(_3)O) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed 5-chloropentanoic acid, creating a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). In the case of this compound, the ester group is reduced to a primary alcohol, yielding 5-chloropentan-1-ol.

The mechanism involves the delivery of a hydride ion (H) from the AlH(_4) complex to the electrophilic carbonyl carbon. This nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl bond and eliminating the methoxide group, which forms a salt with the aluminum species. This results in the formation of an intermediate aldehyde, 5-chloropentanal. However, aldehydes are more reactive towards reduction than esters, so it immediately reacts with another hydride ion from LiAlH(_4). A final workup step with water or dilute acid protonates the resulting alkoxide to give the final product, 5-chloropentan-1-ol.

A key consideration for this reaction is the presence of the alkyl chloride. Lithium aluminum hydride is also capable of reducing alkyl halides to alkanes. However, the reduction of primary alkyl chlorides by LiAlH(_4) is generally much slower than the reduction of an ester. Therefore, by controlling the reaction conditions (e.g., temperature, reaction time), it is possible to selectively reduce the ester group while leaving the chloro group intact.

| Functional Group | Product of Reduction | Relative Reactivity | Comments |

|---|---|---|---|

| Ester (-COOCH₃) | Primary Alcohol (-CH₂OH) | High | Rapidly reduced to 5-chloropentan-1-ol. |

| Alkyl Chloride (-Cl) | Alkane (-H) | Low | Reduction is possible but significantly slower than ester reduction. |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This compound can be converted to other alkyl 5-chloropentanoates through this process.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by an alcohol (R'-OH). The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate. Following proton transfers, methanol is eliminated, and a new ester is formed after deprotonation of the carbonyl oxygen. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Base-Catalyzed Mechanism: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide (R'-O). The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then expels the methoxide ion (CH(_3)O) to form the new ester. The methoxide can then deprotonate another molecule of the reactant alcohol, regenerating the alkoxide nucleophile in a catalytic cycle.

Reactions at Other Positions of the Carbon Chain

While the ester and chloro functionalities are primary sites of reactivity, mechanistic investigations have also explored reactions occurring at other positions along the carbon chain of this compound.

Reactions at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon (Cα), possesses heightened reactivity due to the electron-withdrawing nature of the ester group. This allows for the formation of enolate or enol intermediates under appropriate basic or acidic conditions, respectively, which can then react with various electrophiles.

In the case of this compound, reactions at the alpha-carbon, such as halogenation, can be mechanistically described. Under basic conditions, a base would abstract a proton from the alpha-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile like elemental bromine (Br₂). The introduction of a halogen at the alpha-position inductively increases the acidity of the remaining alpha-hydrogen, making subsequent halogenations more rapid.

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A weak base (like the solvent) then removes a proton from the alpha-carbon to form the enol. The electron-rich double bond of the enol then attacks the electrophile. For esters, this process is generally slower than for ketones due to the resonance contribution from the ester oxygen, which makes the carbonyl group less available for protonation.

Stereochemical Consequences in Enzyme-Catalyzed Reactions

Extensive searches of scientific literature and chemical databases did not yield specific studies on enzyme-catalyzed reactions involving this compound. While enzymatic reactions, particularly those involving hydrolases like lipases or dehalogenases, are well-known for their high stereoselectivity, no data could be found regarding the stereochemical outcomes of such reactions with this specific substrate. Enzymes achieve stereoselectivity through the precise three-dimensional arrangement of amino acid residues in their active sites, which preferentially binds one enantiomer of a chiral substrate or directs an incoming reagent to a specific face of a prochiral molecule. However, without experimental data for this compound, any discussion of stereochemical consequences would be purely speculative and fall outside the scope of this scientifically rigorous article.

Gas Phase Elimination Mechanisms

The thermal decomposition of this compound in the gas phase has been investigated, revealing a specific elimination mechanism. The reaction proceeds via an intramolecular rearrangement, where the ester functionality participates in the departure of the chlorine atom.

Research has shown that this compound undergoes gas-phase elimination over a temperature range of 419.6–472.1°C and a pressure range of 45–108 torr. sigmaaldrich.com The mechanism is described as an "intimate ion pair type mechanism." sigmaaldrich.com This suggests that the reaction is initiated by the heterolytic cleavage of the carbon-chlorine bond, forming a carbocation and a chloride ion which remain in close proximity as an ion pair.

Theoretical studies further support the participation of the carbonyl oxygen of the carbomethoxy group in this process. researchgate.net This neighboring group participation facilitates the displacement of the chloride ion, leading to the formation of a cyclic intermediate (a lactone) and methyl chloride. The rate of this reaction is enhanced by the assistance of the carbonyl group, indicating a concerted, or near-concerted, process where the new carbon-oxygen bond forms as the carbon-chlorine bond breaks. This intramolecular assistance is a key feature of the intimate ion pair mechanism for this compound.

Reaction Kinetics and Thermodynamics Studies

The rates and energetic profiles of reactions involving this compound provide crucial insights into their mechanisms.

Kinetic Isotope Effects in Relevant Reactions

The study of kinetic isotope effects (KIEs), particularly chlorine KIEs (³⁵Cl/³⁷Cl), is a powerful tool for elucidating the transition state structure of reactions involving the cleavage of a carbon-chlorine bond. For the gas-phase elimination of this compound, a primary chlorine KIE would be expected, as the C-Cl bond is broken in the rate-determining step.

A "normal" primary KIE (k₃₅/k₃₇ > 1) is anticipated, where the molecule with the lighter isotope (³⁵Cl) reacts faster than the one with the heavier isotope (³⁷Cl). The magnitude of this effect can provide details about the transition state. A larger KIE value suggests significant weakening of the C-Cl bond in the transition state, approaching a fully cleaved bond. Conversely, a smaller KIE indicates that the C-Cl bond is still substantially intact in the transition state. For elimination reactions of alkyl chlorides, the degree of C-Cl bond stretching and C-Cl bending in the activated complex contributes to the observed isotope effect. While no specific experimental KIE values for this compound have been reported in the reviewed literature, the principles of physical organic chemistry predict a discernible primary chlorine KIE for its gas-phase elimination.

Activation Energy Determinations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a critical parameter derived from kinetic studies. For the gas-phase elimination of this compound, the activation energy has been determined from the temperature dependence of the reaction rate constant.

A theoretical study on the elimination kinetics of methyl ω-chloroesters provides the Arrhenius equation for this compound (referred to as methyl 5-chlorovalerate). researchgate.net

Arrhenius Equation for the Gas Phase Elimination of this compound

| Parameter | Value |

| Arrhenius Equation | log k₁(s⁻¹) = (13.12 ± 0.25) - (221.7 ± 3.2) kJ/mol / 2.303RT |

| Activation Energy (Ea) | 221.7 ± 3.2 kJ/mol |

| Pre-exponential Factor (A) | 10¹³.¹² s⁻¹ |

Data sourced from a theoretical study on the elimination kinetics of methyl ω-chloroesters. researchgate.net

This relatively high activation energy is consistent with a reaction mechanism that involves the breaking of a strong carbon-chlorine bond and occurs at elevated temperatures (419.6–472.1°C). sigmaaldrich.com

Applications of Methyl 5 Chloropentanoate in Advanced Organic Synthesis

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The structural attributes of Methyl 5-chloropentanoate make it an ideal precursor for synthesizing molecules with potential therapeutic applications. Its five-carbon backbone is a common motif in many natural products and synthetic drugs, and its dual functional groups allow for sequential or selective reactions to build molecular complexity.

This compound is recognized as a key intermediate in the synthesis of various bulk drugs and Active Pharmaceutical Ingredients (APIs). Its role as a building block stems from the ability of its two functional groups—the ester and the alkyl chloride—to undergo a wide range of chemical transformations. Chemists can leverage the reactivity of the chloro group for nucleophilic substitution reactions to introduce new functional groups or build carbon-carbon bonds. Simultaneously, the methyl ester can be hydrolyzed, reduced, or converted into other functionalities like amides. This dual reactivity allows it to be incorporated into the complex scaffolds of modern pharmaceuticals, serving as a foundational piece in multi-step synthetic routes.

Glutaminase (B10826351) (GLS) is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate, a key nutrient for tumor cells. Consequently, the development of glutaminase inhibitors is a major focus in oncology research. While direct synthesis of prominent inhibitors like CB-839 from this compound is not explicitly detailed in readily available literature, the compound serves as a crucial precursor for glutamine analogs that are instrumental in studying glutaminase activity and inhibition mechanisms.

A notable example is its application in the synthesis of L-2-amino-4-oxo-5-chloropentanoate, a chloroketone analog of glutamine. This molecule acts as an effective inhibitor of amino acid transport in cells and is used as a tool to investigate the function and metabolism of glutathione. The synthesis of such analogs highlights the utility of this compound's five-carbon chain as a scaffold to mimic the structure of glutamine, enabling the exploration and development of new therapeutic agents targeting this vital metabolic pathway.

Below is a table of significant glutaminase inhibitors that are the focus of modern research.

| Inhibitor Name | Type | Target(s) | Notes |

| CB-839 (Telaglenastat) | Allosteric | GLS1 | The only small molecule GLS inhibitor that has been extensively studied in clinical trials. researchgate.net |

| BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) | Allosteric | GLS1 | A prototype allosteric inhibitor that binds at the dimer interface of the enzyme. |

| Compound 968 | Allosteric | GAC | An allosteric inhibitor that selectively targets the GAC splice variant of GLS1. |

| DON (6-Diazo-5-oxo-L-norleucine) | Active-site (Irreversible) | GLS1, GLS2 | A glutamine analog that covalently binds to the active site but has non-specific effects. natahub.org |

This table provides context for the types of molecules developed in the field of glutaminase inhibition.

In nucleic acid research, linker molecules are essential for conjugating oligonucleotides to other molecules like dyes, proteins, or therapeutic agents to enhance their function or delivery. biosyn.com These linkers often consist of flexible polymethylene (-(CH₂)n-) chains. The five-carbon chain of this compound makes it a structurally suitable candidate for the synthesis of C5 polymethylene linkers. Through chemical modification, the ester and chloro groups can be converted into reactive handles (e.g., phosphoramidites, amines, or carboxylates) for attachment to oligonucleotides. thermofisher.comnih.gov However, despite this structural potential, specific examples of this compound being used directly for this application are not prominent in a review of current research literature.

The incorporation of non-standard amino acids into peptides is a powerful strategy for creating novel therapeutics with enhanced stability, potency, and functionality. natahub.orgbldpharm.com this compound is a valuable starting material for the synthesis of such unnatural amino acids.

Its carbon backbone can be chemically manipulated to introduce an amino group, typically at the alpha-position (C2), to form the core structure of an amino acid. For instance, as previously mentioned, it is a precursor to L-2-amino-4-oxo-5-chloropentanoate, a non-standard amino acid analog of glutamine used in biochemical studies. By leveraging the reactivity of the chloro- and ester- functionalities, a diverse range of side-chain modifications can be achieved, leading to the creation of novel amino acids that can be incorporated into peptides to modulate their biological activity and pharmacokinetic properties.

Building Block for Complex Organic Structures

Beyond its role in bioactive molecules, this compound is a fundamental building block for synthesizing various complex organic structures, including important heterocyclic systems.

A primary application of this compound is in the synthesis of δ-valerolactone, a six-membered cyclic ester. This transformation is achieved through a classic intramolecular cyclization reaction. Under basic conditions, the methyl ester is hydrolyzed to a carboxylate anion. This anion then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular S(_N)2 reaction, displacing the chloride and forming the stable six-membered lactone ring.

| Reactant | Conditions | Product | Reaction Type |

| This compound | 1. Base (e.g., NaOH) 2. Heat | δ-Valerolactone | Intramolecular Cyclization (S(_N)2) |

This straightforward synthesis makes this compound an accessible precursor to δ-valerolactone, which itself is a valuable monomer for ring-opening polymerization to produce biodegradable polyesters. Furthermore, δ-valerolactone can be derivatized to create other synthetically useful molecules, such as α-methylene-δ-valerolactone, a monomer for vinyl-addition polymerization. researchgate.net This demonstrates how this compound serves as a gateway to both important heterocyclic compounds and advanced polymer materials.

Synthesis of Nitrogen Heterocycles (e.g., piperidine (B6355638) derivatives)

The piperidine scaffold is a crucial structural motif present in a vast number of natural products and pharmacologically active compounds. whiterose.ac.ukorganic-chemistry.org The synthesis of piperidine derivatives can be achieved through various methods, including the cyclization of linear amino compounds. organic-chemistry.orgdtic.mil this compound is a suitable precursor for the synthesis of piperidones, which are direct intermediates for piperidine derivatives.

The synthetic strategy involves a two-step process:

N-Alkylation: A primary amine (R-NH₂) undergoes a nucleophilic substitution reaction with this compound. The nitrogen atom of the amine displaces the chloride ion, forming a secondary amine intermediate.

Intramolecular Cyclization: The resulting amino ester can then be induced to cyclize. Under appropriate conditions (e.g., heat or base catalysis), the nitrogen atom attacks the carbonyl carbon of the ester group, leading to the formation of an N-substituted 2-piperidone (B129406) ring and the elimination of methanol (B129727).

The resulting piperidone can be further reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding substituted piperidine. This approach allows for the introduction of various substituents on the nitrogen atom, depending on the primary amine used in the initial step, making it a flexible method for creating a library of piperidine derivatives.

Role in Natural Product Synthesis (e.g., epilupinine, tashiromine)

The carbon backbone of this compound is a recurring structural element in various alkaloids. While direct use of this specific compound is not always documented, closely related C5 building blocks are fundamental in the total synthesis of complex natural products like the indolizidine alkaloid tashiromine. nih.govdntb.gov.ua

In a reported total synthesis of racemic tashiromine, the key starting material is a derivative of a five-carbon chain, specifically 5-bromo-1-pentene. nih.gov This precursor is used to alkylate a succinimide, initiating a sequence of reactions including olefin cross-metathesis and an N-acyliminium ion cyclization to construct the core bicyclic structure of the alkaloid. nih.gov The strategic importance of the five-carbon chain is evident, and this compound represents a readily available synthon that could be chemically modified to enter similar synthetic pathways for this and other related alkaloids like epilupinine.

| Natural Product | Alkaloid Class | Key Synthetic Strategy Reference |

| Tashiromine | Indolizidine | Olefin Metathesis / N-acyliminium Ion Cyclization nih.gov |

| Epilupinine | Quinolizidine | (Not directly found in search results) |

Industrial Chemical Applications

The dual reactivity of this compound makes it an attractive intermediate for various industrial applications, from the creation of consumer scents to the development of materials and agricultural products.

Flavors and Fragrances Synthesis

In the fragrance industry, esters of short- to medium-chain carboxylic acids are widely used for their characteristic fruity and floral scents. nih.gov Specifically, methyl and ethyl esters of pentanoic acid (valeric acid) and its derivatives are known for these pleasant aromatic properties. wikipedia.orgscentspiracy.com For instance, methyl pentanoate is noted for its fruity odor and is used in fragrances, soaps, and laundry detergents. wikipedia.org Similarly, ethyl 2-methylpentanoate, known as Manzanate, provides a crisp, green apple and pineapple aroma to perfumes and personal care products. scentspiracy.com

This compound serves as a valuable precursor for synthesizing a variety of these fragrance esters. The chloro- group can be substituted by other functional groups via nucleophilic substitution reactions, or eliminated to create an unsaturated ester. This allows for the modification of the pentanoate backbone to produce a diverse palette of scents, making it a versatile starting material for the synthesis of new and existing aroma chemicals. google.com

| Pentanoate Derivative | Common Name | Odor Profile |

| Methyl pentanoate | Methyl valerate | Fruity wikipedia.org |

| Ethyl 2-methylpentanoate | Manzanate | Green apple, pineapple, cider scentspiracy.com |

| 2-Methyl pentanoic acid esters | (Various) | Flowery, fruity, green plants google.com |

Agrochemical Development

This compound is a useful intermediate in the synthesis of more complex molecules for the agrochemical sector. The development of novel herbicides, pesticides, and fungicides often requires versatile building blocks that can be elaborated into a final active ingredient. The presence of both the chloro and ester functionalities allows for sequential and regioselective modifications.

The terminal chlorine atom can be displaced by various nucleophiles, such as thiols or amines, to introduce heteroatoms commonly found in biologically active agrochemicals. arkema.com The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing further points for molecular diversification. This flexibility makes this compound a valuable platform molecule for creating libraries of novel compounds for screening and development in the agrochemical industry.

Polymer Chemistry Applications

In polymer science, this compound can be utilized as a specialty monomer to introduce functional side chains into polyester (B1180765) backbones. While not a traditional monomer for creating linear polymers itself, it can be incorporated during polycondensation reactions to impart specific properties to the final material.

For example, in the synthesis of a polyester from a diol and a dicarboxylic acid, a small amount of a hydroxy- or carboxy- derivative of this compound could be included. jku.at Alternatively, the ester could be modified to bear a hydroxyl group, allowing it to act as a functional comonomer. The pendant chloroalkyl group on the resulting polymer chain then serves as a reactive site for post-polymerization modification. This allows for:

Grafting: Attaching other polymer chains to the backbone.

Cross-linking: Creating networks between polymer chains to improve mechanical or thermal properties.

Functionalization: Introducing specific chemical groups to alter surface properties, such as hydrophilicity or biocompatibility.

This approach enables the creation of functional polyesters with tailored properties for advanced applications.

Advanced Analytical Techniques in Methyl 5 Chloropentanoate Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating Methyl 5-chloropentanoate from starting materials, byproducts, and other impurities, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | ~10 µL |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information. It is primarily used to assess the purity of a sample and to quantify the amount of this compound present.

Research Findings: The analysis of haloalkanoic acid methyl esters, a class of compounds to which this compound belongs, is well-established in gas chromatography. The selection of the stationary phase is critical for achieving optimal separation. Due to the polarity of the ester functional group, polar capillary columns are generally preferred. Columns with a stationary phase of polyethylene (B3416737) glycol (such as DB-WAX) or a cyanopropyl-based phase are often employed. customs.go.jpnih.gov These phases interact with the polar ester group, leading to better resolution from non-polar impurities.

The retention time of this compound is influenced by several factors, including the column's stationary phase, the column dimensions (length and internal diameter), the carrier gas flow rate, and the oven temperature program. shimadzu.eunih.gov A temperature-programmed analysis is typically used, starting at a lower temperature and gradually increasing to elute compounds with a range of boiling points. For this compound, a typical analysis might start at a temperature around 60-80°C, followed by a ramp up to 200-250°C to ensure the elution of any less volatile impurities. The use of a flame ionization detector (FID) is common for quantitative analysis due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is coupled with the gas chromatograph (GC-MS). nih.govresearchgate.net

Below is a hypothetical data table illustrating typical GC parameters for the analysis of this compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split injection, 50:1 ratio) |

| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Expected Retention Time | 8 - 12 minutes |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org

Research Findings: For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase (TLC plates coated with silica gel 60 F254) is commonly used. chromatographyonline.com The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically employed. For fatty acid methyl esters, which are structurally similar, mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and diethyl ether are effective. aocs.org The polarity of the mobile phase can be adjusted to optimize the separation and achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest.

Since this compound is a colorless compound, visualization of the TLC plate after development requires a specific technique. If the TLC plate contains a fluorescent indicator (F254), spots can be visualized under UV light (254 nm) where UV-active compounds appear as dark spots. libretexts.org Alternatively, the plate can be stained. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose oxidizing stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. reachdevices.comillinois.edu Another common method is using an iodine chamber, where iodine vapor reversibly complexes with organic compounds to produce brownish spots. libretexts.org It is important to note that alkyl halides may not always stain well with iodine. libretexts.org

The following table provides a hypothetical example of a TLC system for analyzing this compound.

Table 2: Hypothetical Thin-Layer Chromatography (TLC) System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Chamber | Saturated with mobile phase vapor |

| Application | 1-2 µL of a dilute solution in a volatile solvent |

| Development | Ascending, until the solvent front is ~1 cm from the top |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain |

| Expected Rf Value | ~0.4 - 0.6 |

Chiral Chromatography for Stereochemical Analysis

While this compound itself is not chiral, derivatives of it or related compounds in its synthetic pathway could be. Chiral chromatography is a specialized form of chromatography used to separate stereoisomers (enantiomers or diastereomers). nih.govnih.gov This technique is essential in fields where the stereochemistry of a molecule is critical, such as in the pharmaceutical industry. chimia.ch

Research Findings: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. nih.gov For the separation of chiral esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability. vt.edu These CSPs, often coated on a silica support, can separate a wide range of racemates.

The choice of mobile phase is also critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) are common. vt.edu The alcohol acts as a polar modifier, and its concentration can be adjusted to optimize the separation. In some cases, small amounts of an acidic or basic additive may be required to improve peak shape and resolution. Supercritical fluid chromatography (SFC) with chiral columns is also a powerful technique for preparative-scale separation of stereoisomers. nih.gov

If a chiral derivative of pentanoic acid were to be analyzed, the following table illustrates a potential chiral HPLC setup.

Table 3: Exemplar Chiral High-Performance Liquid Chromatography (HPLC) System for a Chiral Pentanoate Derivative

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers |

Crystallographic Studies (e.g., X-ray Diffraction of Derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound is a liquid at room temperature, its solid derivatives can be analyzed using this method to provide unambiguous structural information.

Research Findings: For a molecule to be analyzed by X-ray diffraction, it must first be obtained as a single crystal of suitable quality. This can often be achieved by derivatizing the liquid compound into a solid. For example, the ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which might be a solid, or it could be reacted with another molecule to form a solid derivative.

In the context of chiral molecules, X-ray crystallography is particularly valuable as it can be used to determine the absolute configuration of an enantiomer, which is crucial in pharmaceutical and biological studies. nih.gov The crystallographic data for a derivative of this compound would provide definitive proof of its chemical structure and stereochemistry if applicable.

The table below outlines the type of information that can be obtained from an X-ray crystallographic study of a crystalline derivative of this compound.

Table 4: Information Obtainable from X-ray Crystallographic Analysis of a this compound Derivative

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The absolute stereochemistry (R/S) for chiral centers (if present). |

| Intermolecular Interactions | Information on hydrogen bonding, van der Waals forces, etc., in the crystal packing. |

Environmental and Safety Considerations in Research and Development

Degradation Studies and Environmental Fate

The environmental fate of Methyl 5-chloropentanoate is determined by how it breaks down through natural processes. These processes can be categorized as abiotic (non-biological) and biotic (involving microorganisms). While specific comprehensive studies on this compound are not extensively detailed in publicly available literature, its behavior can be predicted based on its chemical structure—an ester of a chlorinated carboxylic acid. It is anticipated that the compound would primarily partition to water and sediment if released into the environment. canada.ca

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For this compound, the principal expected pathways are hydrolysis and photolysis.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water. This reaction would cleave the ester bond, resulting in the formation of 5-chloropentanoic acid and methanol (B129727). The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Under alkaline conditions, the hydrolysis of esters is typically more rapid. nih.gov This process is a primary mechanism for the breakdown of many organic esters in aquatic environments.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The carbon-chlorine (C-Cl) bond in this compound can be susceptible to cleavage upon absorbing sufficient light energy. This process could lead to the formation of various radical species and subsequent degradation products. The efficiency of photolysis depends on factors like the intensity of light and the presence of other substances in the environment that can act as photosensitizers. researchgate.netnih.gov

Another documented, though less common in an environmental context, degradation pathway is high-temperature gas-phase elimination. Studies have shown that Methyl 5-chlorovalerate undergoes elimination at temperatures between 419.6–472.1°C.

| Degradation Pathway | Description | Primary Products | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by reaction with water. | 5-Chloropentanoic Acid, Methanol | pH, Temperature |

| Photolysis | Breakdown initiated by the absorption of light energy, potentially cleaving the C-Cl bond. | Various radical species and subsequent derivatives | Light intensity, Wavelength, Presence of photosensitizers |

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms like bacteria and fungi. Based on its structure, this compound is expected to be biodegradable. canada.ca Microorganisms can utilize a range of enzymatic pathways to metabolize organic compounds.

For this compound, two key enzymatic processes are likely:

Esterase Activity: Bacteria and fungi commonly produce esterase enzymes that catalyze the hydrolysis of ester bonds. This would be the initial step in the biodegradation of this compound, yielding 5-chloropentanoic acid and methanol, which can then be further metabolized by the microorganisms.

Dehalogenation: The carbon-chlorine bond can be cleaved by dehalogenase enzymes. This is a critical step in the detoxification and mineralization of many chlorinated organic compounds.

Studies on other organic compounds have shown that bacteria, such as strains of Pseudomonas, are capable of degrading a variety of chemical structures, suggesting that similar pathways could be effective for the breakdown of this compound in soil and water. researchgate.netresearchgate.net

Safety Protocols and Risk Mitigation in Laboratory Research

Handling this compound in a laboratory setting requires strict adherence to safety protocols to minimize exposure and mitigate risks. This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). echemi.com

Proper handling procedures are essential to prevent direct contact and inhalation. All work with this compound should be conducted in a well-ventilated area, preferably within a laboratory chemical hood. echemi.comechemi.com General safe handling practices include avoiding contact with skin and eyes and preventing the formation of aerosols. echemi.com All metal equipment should be grounded to prevent static electricity discharge, which could ignite vapors. fishersci.com

Personal Protective Equipment (PPE) is the primary barrier between the researcher and the chemical. The recommended PPE for handling this compound is detailed below.

| Equipment | Specification | Purpose |

|---|---|---|

| Eye Protection | Chemical splash goggles or face shield. fishersci.com | Protects eyes from splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). cdc.gov | Prevents skin contact. |

| Body Protection | Laboratory coat or apron. cdc.gov | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Required if ventilation is inadequate or for handling large quantities. | Prevents inhalation of vapors. echemi.com |

Emergency equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Correct storage of this compound is crucial for maintaining its stability and for laboratory safety. The compound should be stored in a tightly closed container in a location that is dry, cool, and well-ventilated. echemi.comechemi.com For long-term storage to preserve chemical purity, refrigeration at 2-8°C is also recommended. pharmaffiliates.com

It should be stored separately from incompatible materials such as strong acids and bases. fishersci.com To mitigate fire risk, it should be kept away from heat, sparks, open flames, and other sources of ignition. fishersci.com Storing the chemical in a designated flammables area is a prudent measure. fishersci.com

| Parameter | Recommendation |

|---|---|

| Temperature | Cool, dry place. echemi.com Refrigeration (2-8°C) for long-term preservation. pharmaffiliates.com |

| Atmosphere | Well-ventilated area. echemi.com |

| Container | Tightly closed container. echemi.com |

| Incompatibilities | Store away from strong acids, strong bases, and sources of ignition. fishersci.com |

Chemical waste must be managed in a way that ensures safety and environmental protection. This compound and its containers must be disposed of as hazardous waste. echemi.comechemi.com It should never be poured into sink drains or mixed with general laboratory trash. cdc.gov

All waste should be collected in appropriately labeled, sealed containers. cdc.gov Disposal must be carried out through a licensed waste disposal contractor and in full compliance with all applicable local, state, and federal regulations for hazardous chemical waste. echemi.comechemi.com As a halogenated organic compound, it may fall under specific waste codes which must be followed for disposal.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of haloesters is an area ripe for catalytic innovation. While classic methods often rely on stoichiometric reagents, future research is geared towards discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and sustainability. For Methyl 5-chloropentanoate, research could focus on moving beyond traditional acid catalysis for esterification or chlorination routes.

The exploration of various metal-catalyzed transformations represents a significant frontier. mdpi.com While much of the existing research on metal-catalyzed haloester synthesis focuses on α- or β-haloenol esters, the principles can be adapted. For instance, catalysts based on palladium, silver, and copper have shown efficacy in related syntheses. mdpi.com More recent developments have highlighted the use of low-valent iron or copper, prepared in situ, to promote efficient reactions under mild conditions. organic-chemistry.org A key research direction would be the development of catalysts specifically tailored for the synthesis of δ-chloroesters like this compound, potentially improving yield and reducing byproducts. Furthermore, inspiration can be drawn from catalyst development in related industrial processes, such as the use of modified η-alumina with Group 1 metal salts to enhance catalyst performance in methyl chloride synthesis. rsc.org

| Catalyst Type | Metal Center/Support | Potential Advantages | Reference Example |

|---|---|---|---|

| Transition Metal Catalysts | Palladium (Pd), Copper (Cu), Iron (Fe) | High efficiency, mild reaction conditions, high selectivity. | Pd(OAc)₂ for (Z)-β-haloenol acetates. mdpi.com |

| Silver-Mediated Systems | Silver Nitrate (AgNO₃) | Selective halolactonization of alkynoic acids. | Silver-mediated cyclization. mdpi.com |

| Modified Solid Catalysts | η-alumina with Group 1 metal salts | Enhanced performance and selectivity in industrial processes. | Catalyst for methyl chloride synthesis. rsc.org |

Development of Green Chemistry Approaches

Aligning chemical synthesis with the principles of green chemistry is a critical goal for future research. For this compound, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for exploration include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild aqueous conditions, significantly reducing the environmental impact of chemical processes. rsc.org Research into lipases or halogenating enzymes could yield a sustainable pathway to this compound.

Solvent-Free Reactions : A retrosynthetic analysis of related compounds, such as the green solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has identified swift, solvent-free reaction pathways using catalytic amounts of base. rsc.org Applying similar principles could lead to a more sustainable synthesis of this compound.

Photochemical Methods : The use of visible or solar light to generate acyl radicals offers a green alternative to traditional acylation reactions, which often require harsh conditions. rsc.org This approach could be investigated for novel synthetic routes involving this compound or its precursors.

Sustainable Solvents : When solvents are necessary, the focus should be on environmentally benign options. A comprehensive assessment of solvents based on physicochemical, toxicological, and hazard parameters can guide the selection away from hazardous substances toward greener alternatives like certain alcohols, esters, and water. rsc.org

| Strategy | Description | Potential Benefit |

|---|---|---|

| Biocatalysis | Employing enzymes (e.g., lipases, halogenases) for synthesis. | High selectivity, mild conditions, reduced waste. rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often with base catalysis. | Reduced solvent waste, potential for faster reactions. rsc.org |

| Photochemistry | Using light to initiate reactions, such as those involving acyl radicals. | Mild, room-temperature conditions; use of sustainable energy source. rsc.org |

| Green Solvent Selection | Replacing hazardous traditional solvents with safer alternatives. | Reduced environmental and health hazards. rsc.org |

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for predicting reaction outcomes and understanding molecular behavior, thereby accelerating research and development while reducing experimental costs.

Furthermore, theoretical investigations using ab initio calculations can model the kinetics of specific reactions, such as the unimolecular decomposition of esters. researchgate.net These studies identify dominant reaction channels and transition states, providing a deep understanding of the compound's stability and reactivity under various conditions. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates a compound's structural or physicochemical properties with its activity or reactivity. libretexts.org For this compound, QSAR studies could be invaluable for understanding the reactivity of the carbon-chlorine bond.

A relevant study on the reductive dehalogenation of 24 alkyl polyhalides successfully constructed QSARs using computationally derived bond dissociation energies and one-electron reduction potentials. nih.gov The results showed clear trends, such as C-Br bonds being orders of magnitude more reactive than C-Cl bonds, and identified the influence of α- and β-substituents on reactivity. nih.gov A similar approach could be used to create a predictive model for the reactivity of this compound in various reactions, such as nucleophilic substitution, guiding its use as a synthetic intermediate. These models are essential tools in modern chemistry for predicting biological activity and chemical reactivity. nih.govacs.org

| Approach | Methodology | Application to this compound |

|---|---|---|

| Retrosynthesis Prediction | AI and graph neural networks (e.g., LocalRetro). | Proposing novel and efficient synthetic routes. nih.gov |

| Reaction Kinetics Modeling | Ab initio calculations (e.g., M06-2X/cc-pVTZ). | Predicting decomposition pathways and thermal stability. researchgate.net |

| QSAR Analysis | Correlating structural descriptors with reactivity. | Modeling the reactivity of the C-Cl bond for synthetic planning. nih.gov |

Expanded Applications in Materials Science and Emerging Technologies

The bifunctional nature of this compound, possessing both an ester group and a reactive alkyl halide, makes it an attractive but underexplored building block for materials science. The chlorine atom serves as a handle for further chemical modification, such as nucleophilic substitution or polymerization reactions.

Future research could investigate its use as a monomer or a precursor to monomers for creating specialty polymers. The incorporation of the chloropentanoate moiety could impart specific properties to the polymer, such as increased polarity, altered solubility, or enhanced flame retardancy, a known application area for some haloalkanes. mdpi.com Drawing parallels from related green solvents that show promise in membrane science, derivatives of this compound could be explored for the creation of advanced functional membranes or coatings. rsc.org

Investigation of Stereoselective Syntheses and Chiral Derivatizations

While this compound is an achiral molecule, it serves as a valuable starting material for the synthesis of chiral derivatives. The field of medicinal chemistry has increasingly recognized that the biological activity of halogenated compounds can be highly dependent on their stereochemistry. mdpi.com For example, the substitution of a hydroxyl group with a chlorine atom with an inversion of stereochemistry transforms the antibiotic lincomycin (B1675468) into the more potent clindamycin. mdpi.com

Future work could focus on using this compound to create new chiral building blocks. This could be achieved through stereoselective reactions targeting either the ester or the alkyl chloride functionality. For instance, developing catalytic enantioselective methods to introduce substituents onto the carbon backbone or performing substitutions at the C-Cl bond with chiral nucleophiles could generate a library of new chiral compounds. The development of highly enantioselective reactions, such as the catalytic enantioselective Reformatsky reaction which produces chiral β-hydroxy esters, demonstrates the feasibility of creating chiral centers in related molecular scaffolds. acs.org The resulting chiral derivatives of this compound could then be screened for unique biological activities or used as specialized monomers in polymer chemistry.

Mechanistic Elucidation of Less-Understood Reactions

While the reactivity of this compound is utilized in various synthetic applications, the mechanistic details of some of its transformations, particularly under specific conditions, remain a subject of ongoing scientific inquiry. A key area for future research lies in the detailed elucidation of its gas-phase elimination reaction.